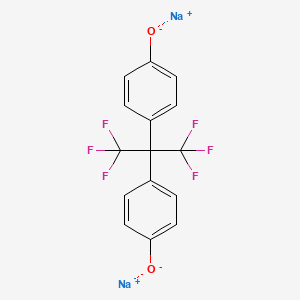
BIS-AF-Sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS-AF-Sodium salt, also known as 2,2-Bis(4-hydroxyphenyl)hexafluoropropane disodium salt, is a fluorinated derivative of bisphenol A. This compound is primarily used in research applications, particularly in the field of proteomics. It is known for its high stability and unique chemical properties, making it a valuable compound in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of BIS-AF-Sodium salt involves the reaction of 2,2-Bis(4-hydroxyphenyl)hexafluoropropane with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sodium hydroxide acts as a base to deprotonate the hydroxyl groups of the bisphenol compound, resulting in the formation of the disodium salt. The reaction conditions usually involve moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
BIS-AF-Sodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of halogenated or nitrated derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions typically occur under acidic or basic conditions.
Substitution: Halogenation reactions often use halogens like chlorine or bromine, while nitration reactions use nitric acid and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Substitution: Halogenated or nitrated bisphenol derivatives.
Reduction: Hydroquinone derivatives.
Scientific Research Applications
BIS-AF-Sodium salt is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of high-performance polymers and materials
Mechanism of Action
The mechanism of action of BIS-AF-Sodium salt involves its interaction with specific molecular targets. The compound can bind to proteins and other biomolecules, altering their structure and function. This interaction can affect various cellular pathways, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: A widely used industrial chemical with similar structural properties but lacks the fluorinated groups.
Bisphenol S: Another bisphenol derivative used as a substitute for bisphenol A, with different chemical properties.
Bisphenol F: A bisphenol compound with a different substitution pattern on the aromatic rings
Uniqueness
BIS-AF-Sodium salt is unique due to its fluorinated structure, which imparts high stability and resistance to degradation. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions .
Properties
IUPAC Name |
disodium;4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6O2.2Na/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10;;/h1-8,22-23H;;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMXQPALCMNDKC-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[O-])(C(F)(F)F)C(F)(F)F)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6Na2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














